Cas no 910037-00-2 (1-isocyanato-2-(phenoxymethyl)benzene)
1-isocyanato-2-(phenoxymethyl)benzene Chemical and Physical Properties
Names and Identifiers
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- Benzene,1-isocyanato-2-(phenoxymethyl)-
- 1-Isocyanato-2-(phenoxymethyl)benzene
- 2-(phenoxymethyl)benzenisocyanate
- 910037-00-2
- DTXSID50594646
- FT-0753761
- MS-22068
- SCHEMBL14660705
- DB-078863
- 1-isocyanato-2-(phenoxymethyl)benzene
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- Inchi: 1S/C14H11NO2/c16-11-15-14-9-5-4-6-12(14)10-17-13-7-2-1-3-8-13/h1-9H,10H2
- InChI Key: FGEXXDXHIUWRRS-UHFFFAOYSA-N
- SMILES: O(C1C=CC=CC=1)CC1C=CC=CC=1N=C=O
Computed Properties
- Exact Mass: 225.07900
- Monoisotopic Mass: 225.078978594g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 267
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 38.7Ų
Experimental Properties
- Density: 1.07
- Boiling Point: 349.2°Cat760mmHg
- Flash Point: 157.6°C
- Refractive Index: 1.555
- PSA: 38.66000
- LogP: 3.23290
1-isocyanato-2-(phenoxymethyl)benzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B450665-10mg |
1-isocyanato-2-(phenoxymethyl)benzene |
910037-00-2 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B450665-50mg |
1-isocyanato-2-(phenoxymethyl)benzene |
910037-00-2 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B450665-100mg |
1-isocyanato-2-(phenoxymethyl)benzene |
910037-00-2 | 100mg |
$ 115.00 | 2022-06-07 |
1-isocyanato-2-(phenoxymethyl)benzene Related Literature
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Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
Additional information on 1-isocyanato-2-(phenoxymethyl)benzene
Comprehensive Analysis of 1-Isocyanato-2-(phenoxymethyl)benzene (CAS No. 910037-00-2): Properties, Applications, and Industry Trends
1-Isocyanato-2-(phenoxymethyl)benzene (CAS No. 910037-00-2) is a specialized aromatic isocyanate compound widely utilized in advanced polymer synthesis and industrial applications. This chemical derivative, featuring both isocyanate and phenoxymethyl functional groups, exhibits unique reactivity patterns that make it valuable for producing high-performance coatings, adhesives, and elastomers. Its molecular structure (C14H11NO2) enables cross-linking reactions with polyols, amines, and other nucleophiles, forming durable polyurethane or polyurea networks.
In recent years, the demand for 1-isocyanato-2-(phenoxymethyl)benzene has surged due to its role in eco-friendly material innovations. With growing interest in sustainable chemistry and low-VOC formulations, researchers are exploring its potential in waterborne polyurethane dispersions (PUDs) – a trending topic in green manufacturing forums. The compound's balanced hydrophobicity (from the phenyl ring) and reactivity (from the NCO group) make it a candidate for bio-based polymer modifications, aligning with searches like "biodegradable isocyanates" or "high-performance green coatings."
From a technical perspective, CAS 910037-00-2 demonstrates superior thermal stability compared to aliphatic isocyanates, with decomposition temperatures exceeding 200°C. This property answers frequent queries about "heat-resistant adhesive chemistries" in automotive and aerospace applications. When combined with polyether polyols, it produces flexible foams with enhanced hydrolytic resistance – a critical feature for "durable sealants" in construction materials, another high-volume search term.
The synthesis of 1-isocyanato-2-(phenoxymethyl)benzene typically involves phosgene-free routes, addressing industry concerns about "safe isocyanate production." Modern catalytic processes using dimethyl carbonate or carbamate pyrolysis have gained attention in patent literature, reflecting the shift toward "environmentally benign synthesis" – a phrase with rising search volume since 2022. Analytical characterization via FTIR (sharpe NCO stretch at ~2270 cm-1) and HPLC-MS ensures batch consistency, crucial for applications requiring precise stoichiometry like "optical-grade polyurethanes."
Emerging applications leverage the compound's UV stability for "weatherable coatings," particularly in solar panel encapsulation and wind turbine blade protection. Its compatibility with nanoparticle fillers (e.g., SiO2 or TiO2) enables formulations answering searches for "anti-corrosive nanocomposites." Recent studies also explore its use in medical device coatings, capitalizing on the phenoxymethyl moiety's potential antimicrobial properties – a niche but growing research area.
Regulatory compliance remains a key discussion point for CAS 910037-00-2. While not classified under stringent hazardous categories, proper handling protocols align with general isocyanate safety guidelines – a perennial search topic. The compound's REACH registration status and alternatives analysis frequently appear in "EU chemical compliance" discussions, particularly regarding authorization lists and substitution planning.
Market analysts note increased R&D investment in derivatives of 1-isocyanato-2-(phenoxymethyl)benzene, especially for "smart responsive materials." Its aromatic structure facilitates π-π interactions with conductive polymers, making it relevant for "flexible electronics" research. The compound's moderate viscosity (typically 200-400 cP at 25°C) also makes it processable in "3D printing resins" – another high-growth application sector.
Quality specifications for 910037-00-2 emphasize NCO content (theoretically 12.7%), residual amine values, and color index (APHA ≤50). These parameters directly impact performance in "high-clarity coatings" – a quality demanded in consumer electronics and automotive finishes. Storage recommendations (dry, inert atmosphere at 2-8°C) address common troubleshooting questions about "isocyanate shelf life extension."
Future developments may explore enzymatic catalysis for 1-isocyanato-2-(phenoxymethyl)benzene production, responding to "biocatalytic process optimization" research trends. Its potential in covalent adaptable networks (CANs) for "recyclable thermosets" also aligns with circular economy initiatives. As material science advances, this compound's unique balance of aromaticity and reactivity positions it as a versatile building block for next-generation polymers.
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